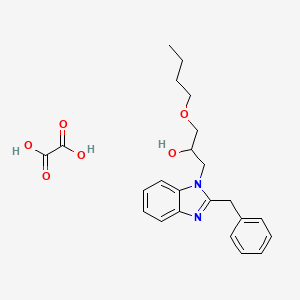
2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide, commonly known as Nitrofen, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and was commonly used until the 1980s when it was banned in many countries due to its toxic effects on the environment and human health. Despite its ban, Nitrofen remains an important compound in scientific research due to its unique chemical properties and potential applications.
Wirkmechanismus
Nitrofen acts by inhibiting the activity of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll. Chlorophyll is essential for photosynthesis, and its inhibition results in the death of plants. Nitrofen binds to the active site of PPO, preventing the enzyme from functioning properly. This results in the accumulation of protoporphyrinogen, which is toxic to the plant.
Biochemical and Physiological Effects:
Nitrofen has been found to have toxic effects on both plants and animals. In plants, it inhibits the synthesis of chlorophyll, resulting in stunted growth, chlorosis, and eventually death. In animals, Nitrofen has been found to cause liver damage, kidney damage, and reproductive toxicity. It has also been shown to be carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrofen has several advantages for use in laboratory experiments. It is a potent herbicide that can be used to study the effects of herbicides on plant growth. It is also a useful tool for studying the mechanism of action of herbicides and the biosynthesis of chlorophyll. However, Nitrofen has several limitations. It is highly toxic and can be hazardous to handle. It is also unstable and can decompose over time, making it difficult to store.
Zukünftige Richtungen
There are several future directions for the use of Nitrofen in scientific research. One area of interest is the development of new herbicides based on the structure of Nitrofen. Researchers are also investigating the potential use of Nitrofen in the treatment of cancer, as it has been found to have anticancer properties in animal studies. Another area of interest is the development of new methods for the synthesis of Nitrofen, which could make it more accessible for use in research.
Conclusion:
In conclusion, Nitrofen is a potent herbicide that has been widely used in agriculture for weed control. Despite its ban, it remains an important compound in scientific research due to its unique chemical properties and potential applications. Nitrofen has been extensively used to study the effects of herbicides on plant growth, the biosynthesis of chlorophyll, and the mechanism of action of herbicides. While Nitrofen has several advantages for use in laboratory experiments, it also has several limitations and can be hazardous to handle. There are several future directions for the use of Nitrofen in scientific research, including the development of new herbicides and the investigation of its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Nitrofen has been extensively used in scientific research due to its unique chemical properties. It is a potent herbicide that inhibits the growth of plants by interfering with their metabolic processes. Nitrofen has been used to study the effects of herbicides on plant growth, and its mode of action has been extensively investigated.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4/c1-9(23-14-7-6-10(16)8-11(14)17)15(20)18-12-4-2-3-5-13(12)19(21)22/h2-9H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIOCARRUEVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-nitrophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)






![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)
![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![2-[3-nitro-4-(1-pyrrolidinyl)benzoyl]benzoic acid](/img/structure/B3934065.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)
![1-({6-tert-butyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B3934081.png)
![3-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B3934082.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3934088.png)